

An In-depth Technical Guide to 2-Bromoethylamine Hydrobromide

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Compound of Interest

Compound Name: 2-Bromoethylamine

Cat. No.: B090993

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of **2-Bromoethylamine** hydrobromide. The information is curated for professionals in research and development, offering detailed data, experimental methodologies, and visual representations of its chemical utility.

Core Chemical and Physical Properties

2-Bromoethylamine hydrobromide is a white to light yellow or beige crystalline powder.[1][2] It is recognized as a valuable building block in proteomics research and various organic syntheses.[3] This compound is hygroscopic and sensitive to moisture, necessitating storage in a dry, cool, and well-ventilated place.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative properties of **2-Bromoethylamine** hydrobromide compiled from various sources.

Table 1: General Chemical Properties

Property	Value	Source(s)
Molecular Formula	$C_2H_7Br_2N$ (or $C_2H_6BrN \cdot HBr$)	[2] [4]
Molecular Weight	204.89 g/mol	[4]
CAS Number	2576-47-8	[1] [2]

Table 2: Physical Properties

Property	Value(s)	Source(s)
Melting Point	172 - 176 °C	[1] [2]
173.0 to 177.0 °C	[5]	
342 to 345 °F (172.2 to 173.9 °C)	[4]	
170-175 °C	[6]	
Solubility	Soluble in water and methanol, insoluble in ether.	[3] [7]
Water: >500 g/L at 20 °C	[8]	
Water: 84.02 g/L at 28 °C	[6]	

Table 3: Spectroscopic Data

Technique	Description	Source(s)
1H NMR	Spectra available.	[4] [9]
^{13}C NMR	Spectra available.	[4]
Infrared (IR)	FTIR spectra available, often obtained using a KBr pellet.	[4]

Stability and Reactivity

2-Bromoethylamine hydrobromide is stable under normal temperatures and pressures.[10] It is an acidic organic salt that is soluble in water, resulting in solutions with a pH of less than 7.0. [4][11] These solutions react as acids to neutralize bases.[4][11] The compound is incompatible with strong oxidizing agents.[1][3] When heated to decomposition, it emits very toxic fumes of bromide ions, nitrogen oxides (NO_x), and hydrogen bromide.[3][4]

Experimental Protocols

Detailed methodologies for key analytical experiments are provided below. These are generalized standard procedures and may require optimization based on the specific instrumentation and sample purity.

Melting Point Determination (Capillary Method)

The melting point of **2-Bromoethylamine** hydrobromide can be determined using a standard capillary melting point apparatus.

Methodology:

- Sample Preparation: Ensure the crystalline sample is completely dry and finely powdered. [12] If necessary, crush the crystals using a mortar and pestle.
- Capillary Loading: Tap the open end of a capillary tube into the powdered sample until a small amount of solid is packed into the tube.[13] Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm. [13]
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Heating and Observation:
 - If the approximate melting point is known, heat the sample rapidly to about 15-20 °C below the expected melting point.
 - Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[14]

- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the last solid crystal melts (the end of the melting range).
[14]
- Purity Assessment: A sharp melting range of 1-2 °C is indicative of a pure compound. A broad melting range suggests the presence of impurities.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

FTIR spectroscopy is used to identify the functional groups present in **2-Bromoethylamine hydrobromide**.

Methodology:

- Sample and KBr Preparation: Dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any absorbed moisture.[15] Grind 1-2 mg of the **2-Bromoethylamine hydrobromide** sample into a fine powder using an agate mortar and pestle.
- Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix it with the sample.[4] The goal is to achieve a uniform dispersion of the sample within the KBr matrix.
- Pellet Formation:
 - Transfer the mixture to a pellet die.
 - Place the die in a hydraulic press and apply a pressure of 8-10 tons for a few minutes.[11] If available, apply a vacuum during pressing to remove trapped air and moisture, which can result in a more transparent pellet.[15]
- Spectrum Acquisition:
 - Carefully remove the transparent or translucent pellet from the die and place it in the sample holder of the FTIR spectrometer.

- Acquire a background spectrum of a blank KBr pellet or of the empty sample chamber.
- Acquire the sample spectrum.

1H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy provides detailed information about the structure of the molecule.

Methodology:

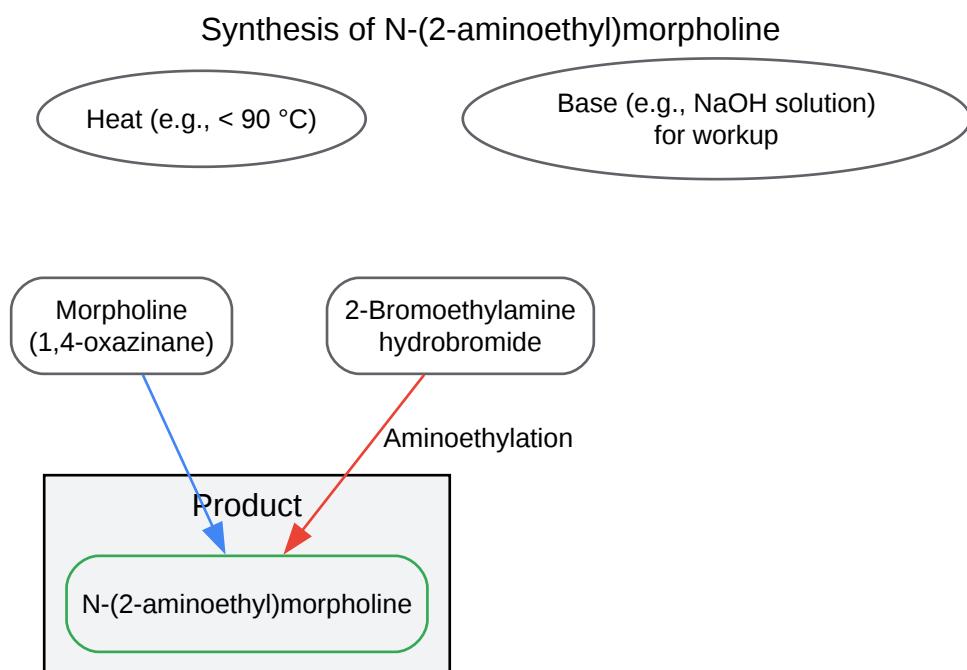
- Sample Preparation: Dissolve 5-25 mg of **2-Bromoethylamine** hydrobromide in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry vial.[5][10]
- Filtration: To remove any particulate matter, filter the solution through a pipette with a small plug of glass wool directly into a clean, dry NMR tube.[5]
- Internal Standard: Add a small amount of an appropriate internal standard (e.g., TMS or a water-soluble standard like DSS for D₂O) if quantitative analysis or precise chemical shift referencing is required.
- Spectrum Acquisition:
 - Place the NMR tube in the spectrometer's probe.
 - The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to improve homogeneity.
 - Acquire the 1H NMR spectrum according to the instrument's standard operating procedures.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Synthetic Utility and Reactivity

2-Bromoethylamine hydrobromide is a versatile reagent in organic synthesis, primarily acting as a 2-aminoethylating agent. The presence of a primary amine and a reactive alkyl bromide allows for a variety of chemical transformations.

Synthesis of N-(2-aminoethyl)morpholine

A notable application is in the synthesis of N-(2-aminoethyl)morpholine, a key intermediate in the production of the antidepressant drug moclobemide.^[1] This reaction demonstrates the utility of **2-Bromoethylamine** hydrobromide in introducing an aminoethyl group onto a secondary amine.



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